REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](I)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CN[C@H]1CCCC[C@@H]1NC.[NH:27]1[CH:31]=[CH:30][CH:29]=[N:28]1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.CS(C)=O.[Cu]I>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N:27]2[CH:31]=[CH:30][CH:29]=[N:28]2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=CC=C1)I)=O
|
Name
|
|
Quantity
|
0.052 mL
|
Type
|
reactant
|
Smiles
|
CN[C@@H]1[C@H](CCCC1)NC
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
479 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 120° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=CC=C1)N1N=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |